

chemical structure and properties of Griseoluteic acid

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Compound of Interest

Compound Name: *Griseoluteic acid*

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Griseoluteic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoluteic acid, a phenazine antibiotic derived from *Streptomyces griseoluteus*, has garnered significant interest within the scientific community due to its notable biological activities, including antibacterial and cytotoxic properties. This document provides an in-depth technical overview of **Griseoluteic acid**, encompassing its chemical structure, physicochemical properties, and biological functions. Detailed experimental protocols for its isolation, characterization, and antimicrobial activity assessment are provided. Furthermore, this guide elucidates the current understanding of its biosynthetic pathway, offering a visual representation to aid in comprehension. This compilation of technical information aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug discovery and development.

Chemical Structure and Properties

Griseoluteic acid is a modified phenazine, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Its chemical structure has been elucidated through spectroscopic analysis.

IUPAC Name: 6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid

Chemical Structure:

Physicochemical Properties

A summary of the known physicochemical properties of **Griseoluteic acid** is presented in Table 1. It is important to note that specific experimental values for melting point and aqueous solubility are not readily available in the current body of scientific literature.

Table 1: Physicochemical Properties of **Griseoluteic Acid**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₄	
Molecular Weight	284.27 g/mol	
CAS Number	489-76-9	
Appearance	Solid powder	
SMILES	COc1=CC=C(CO)C2=NC3=C C=CC(=C3N=C12)C(O)=O	
InChIKey	TVCSLGBWHLPONF- UHFFFAOYSA-N	
Melting Point	Data not available	
Aqueous Solubility	Data not available	
Storage	Store at -20°C for 1 month, or -80°C for 6 months in solvent.	

Biological Properties and Activity

Griseoluteic acid exhibits significant biological activity, primarily as an antibacterial and cytotoxic agent.

Antibacterial Activity

Griseoluteic acid has demonstrated potent inhibitory activity against Gram-positive bacteria, most notably *Bacillus subtilis*.^[1] It is considered an important intermediate in the biosynthesis of other phenazine derivatives with antimicrobial properties.^[1]

Cytotoxic Activity

Recent studies have highlighted **Griseoluteic acid** as a cytotoxic compound, suggesting its potential for investigation in anticancer research.^{[2][3]}

Biosynthesis of Griseoluteic Acid

The biosynthetic pathway of **Griseoluteic acid** in *Streptomyces griseoluteus* P510 has been elucidated, starting from the shikimic acid pathway and proceeding through the precursor phenazine-1,6-dicarboxylic acid.^{[1][2]} The conversion of phenazine-1,6-dicarboxylic acid to **Griseoluteic acid** is catalyzed by a series of four essential enzymes: SgpH, SgpI, SgpK, and SgpL.^{[2][3]}

Proposed Biosynthetic Pathway

The proposed enzymatic cascade is as follows:

- SgpH (AMP-binding protein): Likely activates one of the carboxyl groups of phenazine-1,6-dicarboxylic acid.
- SgpI (Aldehyde dehydrogenase family protein): Potentially reduces the activated carboxyl group to an aldehyde.
- SgpK (Hydroxylase): Catalyzes the hydroxylation of the phenazine ring at the C9 position.
- SgpL (Methyltransferase): Methylates the newly introduced hydroxyl group to form the methoxy group characteristic of **Griseoluteic acid**.

The sequence of these reactions leads to the formation of the final **Griseoluteic acid** structure.



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Caption: Proposed biosynthetic pathway of **Griseoluteic acid**.

Experimental Protocols

Isolation and Purification of Griseoluteic Acid from Streptomyces

This protocol is adapted from methodologies described for the isolation of phenazine compounds from *Streptomyces* species.

4.1.1. Culture and Fermentation:

- Inoculate a seed culture of *Streptomyces griseoluteus* in a suitable liquid medium (e.g., ISP2 medium) and incubate at 30°C with shaking for 2-3 days.
- Transfer the seed culture to a larger volume of production medium and continue fermentation for 5-7 days at 30°C with agitation.

4.1.2. Extraction:

- Centrifuge the culture broth to separate the mycelium from the supernatant.
- Extract the supernatant twice with an equal volume of an organic solvent such as ethyl acetate or butanol.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Chromatographic Purification:

- Subject the crude extract to silica gel column chromatography.
- Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, starting with a low polarity and gradually increasing it.
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing **Griseoluteic acid**.

- Pool the relevant fractions and concentrate them.
- Perform further purification using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to obtain pure **Griseoluteic acid**.

Determination of Antibacterial Activity (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **Griseoluteic acid** against *Bacillus subtilis*.

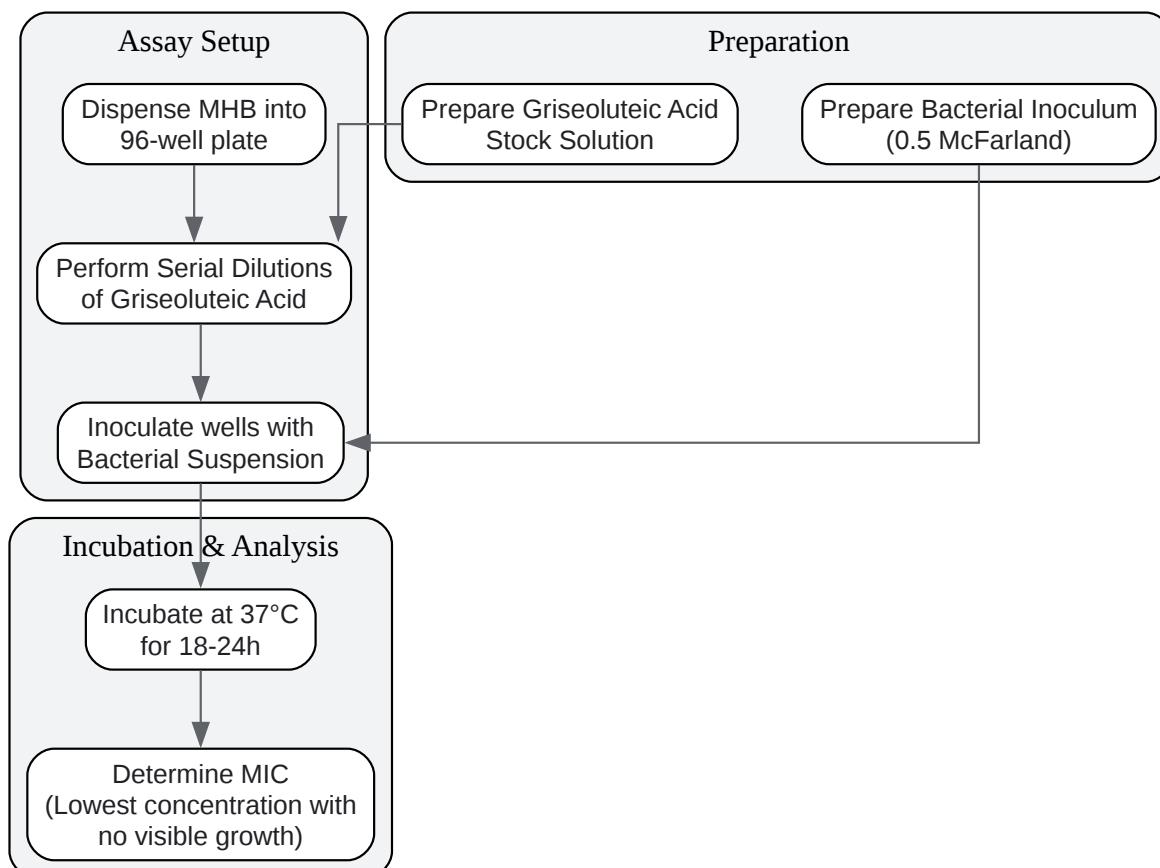
4.2.1. Preparation of Materials:

- **Griseoluteic Acid Stock Solution:** Prepare a stock solution of **Griseoluteic acid** in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
- **Bacterial Inoculum:** Culture *Bacillus subtilis* in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5×10^5 CFU/mL in the test wells.
- **96-Well Microtiter Plate:** Use sterile, flat-bottomed 96-well plates.

4.2.2. Assay Procedure:

- Dispense 100 μ L of MHB into all wells of the microtiter plate.
- Add 100 μ L of the **Griseoluteic acid** stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 μ L to the subsequent wells. Discard the final 100 μ L from the last well.
- Add 100 μ L of the prepared bacterial inoculum to each well.
- Include a positive control (wells with bacteria and no **Griseoluteic acid**) and a negative control (wells with medium only).

- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC as the lowest concentration of **Griseoluteic acid** that completely inhibits visible bacterial growth.



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